Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The InChI code for Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is 1S/C7H8BrNO3/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-(bromomethyl)isoxazole-3-carboxylate are not detailed in the retrieved sources, isoxazoles in general can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .Physical And Chemical Properties Analysis
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate has a molecular weight of 234.05 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Scientific Research Applications
Application
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Results
The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .
2. Hydrogenation of Isoxazoles
Application
The palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was studied . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition .
Method of Application
The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .
Results
Under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . Accordingly, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .
3. Metal-Free Synthetic Routes to Isoxazoles
Application
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .
Results
This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
4. Palladium Hydrogenation of Ethyl 5-(Benzoyloxymethyl)Isoxazole-3-Carboxylate
Application
The palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was studied . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition .
Method of Application
The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .
Results
Under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . Accordingly, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .
5. Isoxazoles in Organic Synthesis
Application
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .
Results
This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
6. Isoxazoles in Drug Design
Application
The palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was studied . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition .
Method of Application
The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .
Results
Under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . Accordingly, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .
properties
IUPAC Name |
ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWHPXMHCTBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519834 | |
Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate | |
CAS RN |
84654-29-5 | |
Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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